molecular formula C13H11FN2O B258578 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide

2-(3-fluorophenyl)-N-pyridin-3-ylacetamide

Cat. No. B258578
M. Wt: 230.24 g/mol
InChI Key: FGKPYXZGECYPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide involves the selective inhibition of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which is a membrane-bound protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases. By inhibiting 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide reduces the production of leukotrienes and thus attenuates the inflammatory response.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. It has been shown to reduce the production of leukotrienes and other inflammatory mediators, as well as to inhibit the recruitment of inflammatory cells to the site of inflammation. It has also been shown to reduce airway hyperresponsiveness and improve lung function in preclinical models of asthma and COPD.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide is its selectivity for 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which makes it a promising therapeutic agent for various inflammatory diseases. However, its potency and efficacy may vary depending on the disease model and the experimental conditions. In addition, its pharmacokinetic properties and toxicity profile need to be further evaluated before it can be considered for clinical use.

Future Directions

There are several future directions for the research on 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide. One of the main areas of focus is the evaluation of its efficacy and safety in clinical trials for various inflammatory diseases. Another area of interest is the development of more potent and selective 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide inhibitors that can overcome the limitations of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory effects of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide inhibitors may provide new insights into the pathogenesis of inflammatory diseases and lead to the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide involves the reaction between 3-fluoro-4-methoxyphenylacetic acid and 3-aminopyridine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to yield the final product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(3-fluorophenyl)-N-pyridin-3-ylacetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. It has been shown to selectively inhibit 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which is a key enzyme in the biosynthesis of leukotrienes, a group of inflammatory mediators that play a crucial role in the pathogenesis of these diseases.

properties

Product Name

2-(3-fluorophenyl)-N-pyridin-3-ylacetamide

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C13H11FN2O/c14-11-4-1-3-10(7-11)8-13(17)16-12-5-2-6-15-9-12/h1-7,9H,8H2,(H,16,17)

InChI Key

FGKPYXZGECYPOS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CC(=O)NC2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NC2=CN=CC=C2

Origin of Product

United States

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